molecular formula C12H10N2O5 B1520809 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 1272176-98-3

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1520809
CAS No.: 1272176-98-3
M. Wt: 262.22 g/mol
InChI Key: VGBSLUXPOFQFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde is a heterocyclic compound featuring a benzodioxole core substituted with a carbaldehyde group at position 5 and a methoxy-linked 3-methyl-1,2,4-oxadiazole moiety at position 5. The aldehyde group at position 5 offers a reactive site for further functionalization, making this compound a versatile intermediate in synthetic organic chemistry.

Purification typically employs recrystallization or chromatography, ensuring high purity for research applications .

Properties

IUPAC Name

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBSLUXPOFQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde (CAS No. 1272176-98-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole core substituted with a methoxy group linked to a 1,2,4-oxadiazole moiety. Its molecular formula is C12H10N2O5C_{12}H_{10}N_{2}O_{5} with a molecular weight of 262.22 g/mol. The structure can be represented as follows:

Structure C12H10N2O5\text{Structure }\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{5}

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antioxidant properties . For instance, similar compounds have shown significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of related benzodioxole derivatives has been quantified using DPPH assays with IC50 values indicating their efficacy .

Antimicrobial Activity

The antibacterial potential of oxadiazole derivatives has been documented extensively. A study on related compounds demonstrated that they possess notable antibacterial activity against various pathogens . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence supporting the anticancer properties of oxadiazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of P53 and Bcl-2 proteins .

Case Studies and Research Findings

  • Antioxidative Study : A study isolated a new benzodioxole derivative and evaluated its antioxidative activity using DPPH scavenging assays. The compound exhibited moderate antioxidative capabilities (IC50 = 86.3 μM), indicating potential for further development as an antioxidant agent .
  • Antibacterial Evaluation : Research involving a series of oxadiazole derivatives highlighted their antibacterial effects against Gram-positive and Gram-negative bacteria. One compound showed an IC50 value of 8.66 μM against PTP1B, suggesting significant inhibitory activity .
  • Anticancer Mechanism : Investigations into the anticancer properties of oxadiazoles revealed that certain derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntioxidant86.3
Compound BAntibacterial8.66
Compound CAnticancer1.66

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole groups exhibit significant antimicrobial properties. The oxadiazole ring is known to enhance the biological activity of various compounds. Studies have highlighted that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Research

The compound's structural components suggest potential anticancer activity. Oxadiazoles and related derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies on similar compounds indicate that they may inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of oxadiazole-containing compounds. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Fluorescent Materials

The unique structure of 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde makes it suitable for applications in organic light-emitting diodes (OLEDs) and other fluorescent materials. The incorporation of oxadiazole units can enhance the photophysical properties of materials used in electronic devices .

Polymer Chemistry

In polymer science, the compound can be utilized as a building block for synthesizing advanced polymeric materials with tailored properties. The presence of functional groups allows for further modifications that can enhance thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against strains like E. coli and S. aureus. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay, a derivative of the compound demonstrated a marked reduction in neuronal cell death induced by oxidative stress. The results indicated its potential as a neuroprotective agent, warranting further investigation into its mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include positional isomers and derivatives with varying substituents. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point Key Features
6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde C₁₂H₁₀N₂O₅ 262.22 Not provided Not reported Bicyclic benzodioxole core; aldehyde and methoxy-oxadiazole substituents
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 879896-54-5 66–68°C Monocyclic benzaldehyde; ortho-substituted oxadiazole
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 273727-50-7 105–109°C Monocyclic benzaldehyde; meta-substituted oxadiazole
1,1-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine (from Caryota urens) C₇H₁₂N₆O 196.21 Not provided Not reported Natural occurrence; guanidine group enhances basicity and potential bioactivity

Key Observations:

  • Substitution Position: The target compound’s benzodioxole core distinguishes it from simpler monocyclic analogs (e.g., 2- and 3-substituted benzaldehydes in ). The fused oxygen atoms in benzodioxole likely increase polarity and metabolic stability compared to benzene derivatives .
  • Melting Points: The higher melting point of 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (105–109°C vs. 66–68°C for the ortho isomer) suggests stronger intermolecular forces in the meta-substituted derivative, possibly due to improved packing efficiency .
  • Bioactivity Clues: The natural occurrence of 1,1-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)guanidine in Caryota urens () implies that 3-methyl-1,2,4-oxadiazole derivatives may exhibit bioactivity, though the target compound’s specific biological profile remains uncharacterized .

Preparation Methods

Synthesis of the Benzodioxole-5-carbaldehyde Core

The benzodioxole-5-carbaldehyde scaffold is typically prepared via selective formylation of a 1,3-benzodioxole derivative. A representative method involves:

  • Formylation via Dichloromethyl Methyl Ether and Phosphorus Oxychloride:
    A suspension of phosphorus oxychloride (PCl5) in dry dichloromethane is refluxed with ethyl formate to generate a formylating agent. The benzodioxole derivative (e.g., 4,7-dimethoxy-5-propyl-1,3-benzodioxole as a model) is then treated with this reagent to introduce the formyl group at the 5-position, yielding the corresponding benzodioxole-5-carbaldehyde.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 1,3-Benzodioxole derivative PCl5, ethyl formate, CH2Cl2, reflux Benzodioxole-5-carbaldehyde Good regioselectivity
2 Isonicotinic acid hydrazide Triethyl orthoacetate, reflux 24 h 3-Methyl-1,2,4-oxadiazole derivative High yield, crystalline product
3 Benzodioxole-5-carbaldehyde (with OH group), 3-methyl-1,2,4-oxadiazol-5-yl-methyl halide Base, solvent (e.g., DMF), reflux or room temp 6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde Efficient ether formation

Detailed Research Findings and Analysis

  • Formylation Efficiency: The use of phosphorus oxychloride with ethyl formate is a classical and effective method for selective aldehyde introduction on benzodioxole rings. The reaction proceeds under anhydrous conditions with reflux, ensuring high conversion without over-formylation or side reactions.

  • Oxadiazole Ring Formation: The cyclization of hydrazides with orthoesters is a robust synthetic route to 1,2,4-oxadiazoles. The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the orthoester carbon, followed by ring closure and elimination of ethanol. This method provides structurally diverse oxadiazoles with substituent flexibility.

  • Ether Linkage Formation: The Williamson ether synthesis is a reliable method to connect heterocyclic units via alkoxy linkages. The nucleophilic substitution reaction is facilitated by the relatively acidic phenolic hydrogen in the benzodioxole and the good leaving group on the oxadiazole methyl derivative. This step is crucial for maintaining the integrity of both heterocycles and achieving the desired hybrid molecule.

  • Characterization: The final compound is typically characterized by NMR (proton and carbon), IR spectroscopy, and elemental analysis to confirm the presence of the aldehyde group, oxadiazole ring, and methoxy linkage. Melting point and chromatographic purity assessments are also standard.

Q & A

Q. Optimization Parameters :

  • Temperature control (60–80°C) to prevent oxadiazole ring degradation.
  • Solvent selection (e.g., anhydrous DMF) to avoid hydrolysis of intermediates .

Advanced: How can computational methods predict the aldehyde group’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites for nucleophilic attack .
  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) by aligning the aldehyde with catalytic lysine residues, as seen in thiophene-aldehyde analogs .
  • MD Simulations : Assess stability of Schiff base adducts in aqueous environments .

Validation : Cross-reference computational results with experimental data (e.g., NMR kinetics or X-ray crystallography) .

Advanced: How should researchers resolve contradictions in reported biological activities of similar benzodioxole derivatives?

Answer:
Contradictions often arise from assay conditions or structural variations. Strategies include:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements against a common kinase panel) .
  • SAR Analysis : Compare substituent effects; e.g., methoxy vs. trifluoromethyl groups on benzodioxole can alter lipophilicity and target affinity .
  • Metabolic Stability Testing : Assess if oxidation of the aldehyde to carboxylic acid (observed in related compounds) reduces bioactivity .

Example : Ethyl benzodioxole-thiophene analogs showed anti-inflammatory activity in vitro but not in vivo due to rapid aldehyde oxidation .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry of oxadiazole substitution (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.1 ppm) .
  • HPLC-MS : Monitor purity and detect byproducts (e.g., aldol condensation products from the aldehyde group) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as applied to triazolothiadiazine analogs .

Advanced: What strategies mitigate instability of the aldehyde group during storage or biological assays?

Answer:

  • Derivatization : Convert the aldehyde to stable acetals or oximes prior to storage .
  • Lyophilization : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • In Situ Generation : Use pro-drug forms (e.g., enol ethers) that release the aldehyde under physiological conditions .

Validation : Stability studies via accelerated degradation tests (40°C/75% RH) over 14 days .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing oxadiazole with triazole) to assess heterocycle impact .
  • Functional Group Scanning : Replace the methoxy group with halogens or bulky groups (e.g., CF₃) to study steric/electronic effects .
  • Biological Profiling : Test against diverse targets (e.g., kinases, GPCRs) using high-throughput screening, as done for triazolothiadiazines .

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.